![molecular formula C14H15NO5 B1300732 4-{[(2,5-二甲基呋喃-3-羰基)-氨基]-甲基}-5-甲基呋喃-2-羧酸 CAS No. 430448-79-6](/img/structure/B1300732.png)

4-{[(2,5-二甲基呋喃-3-羰基)-氨基]-甲基}-5-甲基呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

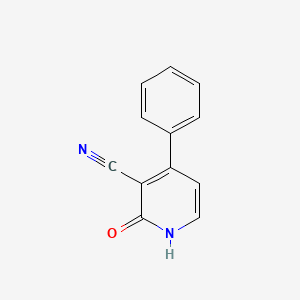

The compound "4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid" is a complex organic molecule that features a furan backbone with various substituents. Furan compounds are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The presence of multiple functional groups such as carboxylic acid and amide indicates that this compound could be of interest in synthetic organic chemistry and possibly in the development of new drugs or materials.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-[(dimethylamino)methylene]-2-ferrocenyl-5-oxo-4,5-dihydrofuran-3-carboxaldehyde was achieved by reacting 3-ferrocenoylpropionic acid with Vilsmeier reagent, which is a common method for introducing formyl groups into aromatic compounds . Similarly, the preparation of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives involved the deoxygenation of nitrophenyl-furoates and thermolysis of azidophenyl-furoates, followed by a reaction with amines . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the furan ring, which can influence the physical and chemical properties of the molecule. For example, the crystal structure of 3,4-furandicarboxylic acid dimethylester revealed that the furan ring is planar, and the substituents can adopt various orientations relative to the ring . This planarity and the electronic distribution within the furan ring are crucial for the reactivity of the compound. The bond lengths and angles in these molecules are typically consistent with other furan compounds, except when interactions between substituents cause deviations .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions, depending on the functional groups present. The reactivity of the furan ring itself can be exploited in reactions such as halolactonization and hydroxylation, as demonstrated in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones . The presence of carboxylic acid and amide groups in the target compound suggests that it could participate in condensation reactions, nucleophilic substitutions, and possibly cyclization reactions to form more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the acidity of carboxylic acid groups and the basicity of amine groups. The solubility, melting point, and boiling point of these compounds can vary widely based on the nature and position of the substituents. The concise synthesis of disubstituted furan dicarboxylic acids described in one study provides insight into the potential properties of the target compound, as the introduction of different substituents can lead to significant changes in these properties.

科学研究应用

热力学性质和溶解度

对呋喃衍生物(如 2-甲基-5-芳基呋喃-3-羧酸)的研究已表现出对了解其在有机溶剂中的热力学性质和溶解度的浓厚兴趣。例如,某些呋喃衍生物在乙腈和乙酸乙酯等溶剂中的溶解度对温度的依赖性已通过实验确定,提供了对其熔化焓、焓和特定温度下的混合熵的见解。这些发现对于设计和优化涉及化学和制药行业中这些化合物的工艺至关重要(Sobechko 等人,2019)。

杂环化合物的合成

呋喃-2-羧酸衍生物的芳基化已被探索用于生产 5-芳基呋喃-2-羧酸,这是合成各种杂环化合物的关键中间体。这些反应能够形成 1,2,4-噻二唑、1,3,4-恶二唑和三唑噻二唑衍生物,突出了呋喃化合物在有机合成中的多功能性和它们在开发新型药物和材料中的潜在应用(Gorak 等人,2009)。

催化和化学转化

呋喃衍生物的反应性已在各种催化过程中得到利用,包括交叉克莱森缩合和氧化羰基化反应。这些研究分别导致了生产杂环 γ-氨基酸和呋喃-3-羧酸酯的新合成途径。此类研究强调了呋喃衍生物在催化中的作用,为构建复杂有机分子提供了新的策略(Mathieu 等人,2015;Gabriele 等人,2012)。

生物聚合物研究

在生物聚合物研究领域,呋喃衍生物(如 2,5-呋喃二甲酸)已成为生产生物基聚合物和材料的关键平台化学品。专注于呋喃低聚酯的合成及其作为生物聚合物大单体的潜在应用的研究突出了呋喃化合物在开发可持续材料中的重要性(Cruz-Izquierdo 等人,2015)。

抗菌活性

某些呋喃衍生物的抗菌特性也已得到研究,研究表明这些化合物在解决微生物耐药性和开发新的抗菌剂方面具有潜力。例如,呋喃-2-羧酸的氟代酯衍生物的制备和结构分析为它们的生物活性和作用机制提供了宝贵的见解(Mori 等人,2022)。

未来方向

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H : Data from various sources: (https://www.mdpi.com/1420-3049/10/2/475), (https://spectrabase.com/compound/DHZ49Q0I3cJ), (https://webbook.nist.gov/cgi/cbook.cgi?ID=C10599709&Mask=2000), (https://www.chemicalbook.com/ChemicalProductProperty_JP_CB5121032.htm)

属性

IUPAC Name |

4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-5-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-7-4-11(9(3)19-7)13(16)15-6-10-5-12(14(17)18)20-8(10)2/h4-5H,6H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWOSDQVFGPKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=C(OC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357132 |

Source

|

| Record name | 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid | |

CAS RN |

430448-79-6 |

Source

|

| Record name | 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)